molecular formula C18H15F2N3O2 B6482232 4-(2-fluorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-83-4

4-(2-fluorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B6482232
CAS No.: 537678-83-4
M. Wt: 343.3 g/mol
InChI Key: XFHNORXUHVTYEN-UHFFFAOYSA-N
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Description

This compound is a fluorinated tetrahydropyrimidine carboxamide derivative characterized by dual fluorophenyl substitutions: a 2-fluorophenyl group at position 4 of the tetrahydropyrimidine ring and a 4-fluorophenyl amide moiety. Its synthesis and evaluation as an HIV integrase strand transfer inhibitor (INSTI) were reported in a 2024 study, where it demonstrated moderate enzymatic inhibition (IC50 = 0.65 μM) but lacked antiviral efficacy in cellular assays due to poor bioavailability or metabolic instability . The compound’s structural rigidity and fluorine-driven electronic effects contribute to its binding interactions with enzymatic targets, though optimization is required for therapeutic utility.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-10-15(17(24)22-12-8-6-11(19)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHNORXUHVTYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Fluorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its role as an inhibitor of HIV integrase and other biological activities.

Synthesis

The compound is synthesized through a modification of the Biginelli reaction, which allows for the formation of dihydropyrimidinones under mild conditions. The synthesis typically involves the reaction of substituted phenyl derivatives with appropriate carbonyl compounds in the presence of acid catalysts. The resulting products can be purified through recrystallization techniques.

HIV Integrase Inhibition

One of the primary biological activities studied for this compound is its inhibitory effect on HIV integrase (IN). Integrase is crucial for the integration of viral DNA into host genomes, making it a significant target for anti-HIV therapies.

  • In Vitro Studies : The compound exhibited a notable inhibitory effect on the strand transfer reaction catalyzed by HIV-1 integrase. The most active derivative demonstrated an IC50 value of 0.65 µM , indicating potent inhibition in isolated enzyme assays .
  • Mechanism : Docking studies suggest that the compound binds effectively to the active site of integrase, disrupting its function and preventing viral replication .

Antiproliferative Activity

In addition to its antiviral properties, this compound has been evaluated for antiproliferative activity against various cancer cell lines.

  • Cell Line Studies : The compound was tested against several human cancer cell lines including MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Results indicated that certain derivatives showed significant antiproliferative effects with IC50 values ranging from 11.8 µM to 15.8 µM .

Other Biological Activities

The compound's derivatives have also been investigated for additional biological activities:

  • Antioxidant and Anti-inflammatory Effects : Some derivatives demonstrated antioxidant properties and potential anti-inflammatory effects, contributing to their therapeutic profiles .
  • Enzyme Inhibition : Research indicates that certain analogs may act as inhibitors for various enzymes involved in metabolic pathways, suggesting a broader scope of pharmacological applications .

Case Studies

Several studies have documented the efficacy and mechanisms of action for this class of compounds:

  • Study on HIV Integrase Inhibition :
    • Researchers synthesized various derivatives and evaluated their inhibitory effects on HIV integrase.
    • The study confirmed that modifications in the chemical structure significantly impacted biological activity.
  • Anticancer Activity Evaluation :
    • A comprehensive evaluation across multiple cancer cell lines highlighted the potential use of these compounds in oncology.
    • The findings support further development as anticancer agents.

Data Tables

Compound NameIC50 (µM)Target
This compound0.65HIV Integrase
Derivative 111.8Cancer Cell Lines
Derivative 215.8Cancer Cell Lines

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties that are being investigated for therapeutic applications.

Anticancer Activity

Research has indicated that tetrahydropyrimidine derivatives can exhibit anticancer properties . For instance, studies have shown that modifications in the tetrahydropyrimidine structure can enhance the selectivity and efficacy against various cancer cell lines. The presence of fluorine atoms in the structure may contribute to increased lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially making it useful in developing new antibiotics . The mechanism of action could involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Materials Science

In materials science, the structural characteristics of this compound allow for its application in developing novel materials.

Crystallization Studies

Crystallization studies have revealed that variations in solvent conditions lead to different crystalline forms of tetrahydropyrimidines. Such solvatomorphism can be exploited to create materials with tailored properties for applications in drug delivery systems and nanotechnology . The ability to manipulate crystal forms can enhance the stability and release profiles of pharmaceutical formulations.

Computational Studies

Computational chemistry plays a crucial role in understanding the behavior and reactivity of this compound.

Molecular Docking

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it could interact effectively with proteins involved in cancer progression and microbial resistance . The insights gained from such studies are invaluable for guiding synthetic modifications to improve efficacy.

Computational Analysis of Properties

Advanced computational techniques such as Density Functional Theory (DFT) have been used to analyze the electronic properties and reactivity of the compound. These analyses indicate favorable electronic transitions that suggest potential biological activity .

Case Studies

Several case studies highlight the applications and findings related to this compound:

  • Case Study on Anticancer Efficacy :
    • A study investigated the effects of various tetrahydropyrimidine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxicity, suggesting a pathway for developing new anticancer agents.
  • Case Study on Antimicrobial Activity :
    • In vitro tests demonstrated that certain derivatives inhibited the growth of Gram-positive bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize antimicrobial efficacy.
  • Case Study on Crystallization Techniques :
    • Research focused on optimizing crystallization conditions for tetrahydropyrimidines revealed methods to produce high-purity crystals suitable for X-ray diffraction studies. This work is essential for elucidating the molecular structure and understanding intermolecular interactions.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms on the phenyl rings participate in nucleophilic aromatic substitution (NAS) due to their electron-withdrawing nature. Key reactions include:

Halogen Exchange :

  • Treatment with amines (e.g., piperidine) under basic conditions replaces fluorine with amine groups.

  • Example: Reaction with morpholine in DMF at 80°C yields 4-(2-morpholinophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamide .

Nitration :

  • Nitration using HNO₃/H₂SO₄ introduces nitro groups at the para position of the fluorophenyl rings .

Reaction Type Reagents/Conditions Product
NAS (Amine)Morpholine, DMF, 80°CAmine-substituted derivative
NitrationHNO₃/H₂SO₄, 0–5°C4-(2-fluoro-5-nitrophenyl)-N-(4-fluoro-3-nitrophenyl)-6-methyl-2-oxo-derivative

Oxidation and Reduction

The tetrahydropyrimidine ring undergoes redox reactions:

Oxidation :

  • KMnO₄ in acidic medium oxidizes the tetrahydropyrimidine ring to a pyrimidinone structure, increasing conjugation.
    Reduction :

  • NaBH₄ in methanol reduces the carbonyl group at position 2 to a hydroxyl group, forming a diol intermediate.

Reaction Reagents Outcome
OxidationKMnO₄, H₂SO₄, 50°CPyrimidinone derivative (increased π-system)
ReductionNaBH₄, MeOH, RT2-Hydroxy-tetrahydropyrimidine analog

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the tetrahydropyrimidine ring undergoes cleavage:

Acid-Catalyzed Hydrolysis :

  • HCl in ethanol at reflux opens the ring, yielding a β-keto amide intermediate .
    Base-Mediated Rearrangement :

  • NaOH in aqueous ethanol induces ring contraction to form imidazolidinone derivatives .

Cross-Coupling Reactions

The fluorophenyl groups enable palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

Catalyst Coupling Partner Product
Pd(PPh₃)₄, K₂CO₃4-Methoxyphenylboronic acid4-(2-fluoro-4-methoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-derivative

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit varied bioactivity:

  • Antimicrobial Activity : Nitro-substituted analogs show enhanced inhibition against Staphylococcus aureus (MIC = 8 µg/mL) .

  • HIV Integrase Inhibition : 4-(3-Nitrophenyl) derivatives demonstrate IC₅₀ values of 0.65 µM in strand transfer assays .

Derivative Biological Activity IC₅₀/MIC
4-(3-Nitrophenyl)-substitutedHIV-1 integrase inhibition0.65 µM
4-(2-Hydroxyphenyl)-substitutedAntibacterial (E. coli)16 µg/mL

Spectroscopic Characterization of Reaction Products

Key analytical data for derivatives include:

  • NMR : Aromatic protons appear at δ 7.17–8.21 ppm (¹H), and fluorinated carbons resonate at δ 115–162 ppm (¹³C) .

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 371.21 for nitro derivatives) .

Industrial and Pharmacological Relevance

  • Scale-Up Synthesis : Optimized Biginelli reactions achieve >70% yield using HCl/EtOH at reflux .

  • Drug Development : Fluorine atoms enhance blood-brain barrier penetration, making derivatives candidates for CNS-targeted therapies.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for specific therapeutic targets.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table compares key structural and functional attributes of the target compound with similar derivatives:

Compound Substituents (Position 4) Amide Group Modifications Biological Activity Key Findings Reference
Target Compound 2-Fluorophenyl N-(4-Fluorophenyl) 2-Oxo, 6-Methyl HIV integrase inhibition (IC50 = 0.65 μM); No cellular anti-HIV activity High in vitro activity but poor cellular penetration or stability.
4-(2-Chlorophenyl)-N-(4-Fluorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide 2-Chlorophenyl N-(4-Fluorophenyl) 2-Thioxo (S replaces O) Not reported Thioxo group enhances electron density; potential for altered target binding or solubility.
N-(4-Chloro-2,5-Dimethoxyphenyl)-4-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-THC-5-Carboxamide 4-Ethoxyphenyl N-(4-Chloro-2,5-Dimethoxy) Methoxy/chloro substitutions Unspecified enzyme inhibition Bulky substituents may hinder binding; methoxy groups improve lipophilicity.
Ethyl 4-[3,5-Bis(Trifluoromethyl)Phenyl]-6-Methyl-2-Oxo-1,2,3,4-THC-5-Carboxylate 3,5-Bis(trifluoromethyl)phenyl Ethyl ester Trifluoromethyl groups Kinase inhibition (e.g., GRK2) High lipophilicity enhances membrane permeability but may reduce solubility.
3-(4-Fluorophenyl)-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylic Acid 4-Fluorophenyl Carboxylic acid Additional 2-oxo group Kynurenine formamidase (KFase) inhibition (ΔG = -8.7 kcal/mol) Competitive inhibition potential; acidic group may limit blood-brain barrier penetration.

Substituent Effects on Target Binding

  • Fluorine vs. Chlorine: The target compound’s 2-fluorophenyl group provides electronegativity and steric compactness, favoring hydrophobic interactions in enzyme active sites.
  • Thioxo vs. Oxo : Replacement of the 2-oxo group with thioxo (C=S) increases electron density, which may enhance hydrogen bonding or π-stacking in sulfur-tolerant binding pockets .
  • Trifluoromethyl Groups : The bis(trifluoromethyl)phenyl substitution in significantly elevates lipophilicity (cLogP ~4.2), improving membrane permeability but risking solubility challenges .

Pharmacological Outcomes

  • HIV Integrase Inhibition : The target compound’s INSTI activity is comparable to early-stage INSTIs like raltegravir analogs but lacks cellular efficacy due to insufficient bioavailability .
  • Kinase Inhibition: The trifluoromethylated derivative () shows nanomolar inhibition of G protein-coupled receptor kinase 2 (GRK2), attributed to enhanced hydrophobic interactions with ATP-binding pockets .
  • Enzyme Selectivity : The 2-thioxo derivative () may exhibit off-target effects due to sulfur’s nucleophilic reactivity, whereas the 2-oxo group in the target compound ensures selectivity for metal-dependent enzymes like HIV integrase .

Preparation Methods

Reaction Components and Conditions

  • Aldehyde component : 2-Fluorobenzaldehyde introduces the 4-(2-fluorophenyl) substituent.

  • β-Keto ester : Ethyl acetoacetate provides the 6-methyl group and the 5-carboxylate intermediate.

  • Urea : Forms the 2-oxo-1,2,3,4-tetrahydropyrimidine ring.

A representative procedure involves refluxing equimolar quantities of 2-fluorobenzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and urea (1.2 equiv) in ethanol with para-toluenesulfonic acid (p-TSA, 10 mol%) as a catalyst. The reaction proceeds at 80°C for 12–18 hours, yielding ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a crystalline solid (yield: 58–65%).

Table 1: Optimization of Biginelli Reaction Parameters

ParameterOptimal ValueImpact on Yield
Catalystp-TSA (10 mol%)Maximizes rate
SolventEthanolEnhances solubility
Temperature80°CBalances kinetics
Reaction Time18 hoursCompletes cyclization

Post-Biginelli Modifications

The ester intermediate undergoes sequential transformations to introduce the N-(4-fluorophenyl)carboxamide group:

  • Saponification : Hydrolysis of the ethyl ester using NaOH (2.0 M, 70°C, 4 hours) yields the carboxylic acid derivative (85–90% yield).

  • Amide Coupling : Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 4-fluoroaniline in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is added to scavenge HCl, yielding the final carboxamide (72–78% yield).

Stepwise Synthesis via β-Amino Acid Intermediate

An alternative route involves constructing the tetrahydropyrimidine ring through a β-amino acid intermediate, enabling greater control over stereochemistry and substituent placement.

Synthesis of β-Amino Acid Derivative

  • Boc Protection : tert-Butoxycarbonyl (Boc) protection of β-amino-β-methylpropanoic acid ensures amine stability during subsequent steps.

  • Amide Formation : Coupling the Boc-protected β-amino acid with 4-fluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM yields the N-(4-fluorophenyl)amide (82% yield).

Cyclization to Tetrahydropyrimidine

Deprotection of the Boc group with HCl in dioxane (4 M, 25°C, 2 hours) generates a free amine, which undergoes cyclization with 2-fluorobenzaldehyde and paraformaldehyde in toluene at 110°C. The reaction is catalyzed by NaOH (10 mol%), forming the tetrahydropyrimidine ring (68% yield).

Table 2: Key Intermediates and Yields

StepIntermediateYield (%)
Boc ProtectionBoc-β-amino-β-methylpropanoic acid95
Amide CouplingBoc-protected amide82
CyclizationTetrahydropyrimidine product68

Mechanistic Insights and Challenges

Regioselectivity in Biginelli Reactions

The electron-withdrawing fluorine atoms on both phenyl groups influence reaction kinetics. Computational studies suggest that the 2-fluorophenyl aldehyde accelerates imine formation due to enhanced electrophilicity, while the 4-fluorophenyl amine stabilizes intermediates via resonance effects.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexanes/ethyl acetate, 3:1) resolves regioisomers.

  • Spectroscopy : ¹H NMR (400 MHz, CDCl₃) of the final product shows characteristic peaks at δ 7.45–7.32 (m, Ar-H), 5.21 (s, C4-H), and 2.38 (s, C6-CH₃).

Comparative Analysis of Synthetic Routes

Table 3: Route-Specific Advantages and Limitations

MethodAdvantagesLimitations
Biginelli ReactionOne-pot, scalableModerate yields (58–65%)
Stepwise SynthesisHigh regiocontrolMulti-step, lower overall yield

Industrial-Scale Considerations

For kilogram-scale production, the Biginelli route is preferred due to fewer purification steps. Continuous flow reactors improve heat transfer and reduce reaction times (yield: 70% at 100 g scale) .

Q & A

Q. Key Methodological Considerations :

  • Catalyst Selection : p-Toluenesulfonic acid (PTSA) or Lewis acids (e.g., FeCl₃) improve yields in MCRs.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity.

How can X-ray crystallography resolve stereochemical ambiguities in structurally similar tetrahydropyrimidine derivatives?

Advanced Research Question
X-ray diffraction studies (e.g., ) reveal critical structural parameters such as dihedral angles between the pyrimidine ring and fluorophenyl substituents. For example:

ParameterValue (Degrees)Significance
Pyrimidine-Ph(F) plane12.8 ± 0.2Steric effects on conformation
Intramolecular H-bondN–H⋯O (2.8 Å)Stabilizes chair-like conformation

Q. Methodological Workflow :

  • Crystal Growth : Slow evaporation from DMSO/MeOH.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K.
  • Analysis : SHELX software for refinement; hydrogen bonding and π-π interactions are mapped using Mercury .

What analytical techniques are essential for characterizing this compound and its intermediates?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl substituents at C4 and N-positions). Key signals:
    • ¹⁹F NMR: δ -115 ppm (ortho-F) and -118 ppm (para-F) .
    • ¹H NMR: Methyl group at C6 (δ 2.3 ppm, singlet).
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity (>95%) and detect process impurities .

How can process-related impurities be identified and controlled during synthesis?

Advanced Research Question
Impurities often arise from incomplete condensation (e.g., residual ester intermediates) or side reactions (e.g., oxadiazole byproducts). Pharmacopeial guidelines () recommend:

  • HPLC-DAD/HRMS : Monitor for:
    • Impurity A : 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy analog (m/z 348.1).
    • Impurity B : Acetylated byproduct (m/z 392.2).
  • Mitigation Strategies :
    • Optimize reaction time/temperature to minimize over-acylation.
    • Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question
highlights antimicrobial testing protocols for pyrimidine derivatives:

  • Antibacterial Assay : Broth microdilution (MIC against S. aureus: 8–16 µg/mL).
  • Antifungal Assay : Agar diffusion (zone inhibition ≥12 mm for C. albicans).
    Advanced Considerations :
  • Target Engagement : Radioligand binding assays (e.g., ³H-thymidine uptake in kinase inhibition studies).
  • Cytotoxicity : MTT assay (IC₅₀ in HepG2 cells) to rule off-target effects .

How do fluorophenyl substitutions influence the compound’s physicochemical properties?

Advanced Research Question
Comparative studies () show:

SubstituentlogPSolubility (µg/mL)
2-Fluorophenyl3.212.5 (PBS pH 7.4)
4-Fluorophenyl3.018.7
Key Insights :
  • Lipophilicity : Ortho-fluorine increases logP vs. para-fluorine.
  • Solubility : Para-substitution enhances aqueous solubility due to reduced steric hindrance .

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